Cas no 2097937-04-5 (2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine)

2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl group and a piperazine-linked 2-methylpyrimidine moiety. Its structural complexity confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperazine linker improves solubility and binding affinity. This compound may serve as a versatile intermediate in pharmaceutical research, enabling the exploration of structure-activity relationships in targeted drug discovery. Its well-defined synthetic route ensures reproducibility for further derivatization and optimization.
2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine structure
2097937-04-5 structure
Product name:2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
CAS No:2097937-04-5
MF:C15H17F3N6
MW:338.330892324448
CID:5469642

2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
    • 2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
    • Inchi: 1S/C15H17F3N6/c1-10-19-4-3-13(21-10)23-5-7-24(8-6-23)14-9-12(15(16,17)18)20-11(2)22-14/h3-4,9H,5-8H2,1-2H3
    • InChI Key: FCRVYLKXTXCWOB-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(=NC(C)=N1)N1CCN(C2C=CN=C(C)N=2)CC1)(F)F

Computed Properties

  • Exact Mass: 338.14667905 g/mol
  • Monoisotopic Mass: 338.14667905 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 2
  • Complexity: 413
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58
  • XLogP3: 2.6
  • Molecular Weight: 338.33

2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6559-6750-30mg
2-methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
2097937-04-5
30mg
$178.5 2023-09-08
Life Chemicals
F6559-6750-10μmol
2-methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
2097937-04-5
10μmol
$103.5 2023-09-08
Life Chemicals
F6559-6750-5μmol
2-methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
2097937-04-5
5μmol
$94.5 2023-09-08
Life Chemicals
F6559-6750-2μmol
2-methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
2097937-04-5
2μmol
$85.5 2023-09-08
Life Chemicals
F6559-6750-20μmol
2-methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
2097937-04-5
20μmol
$118.5 2023-09-08
Life Chemicals
F6559-6750-5mg
2-methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
2097937-04-5
5mg
$103.5 2023-09-08
Life Chemicals
F6559-6750-25mg
2-methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
2097937-04-5
25mg
$163.5 2023-09-08
Life Chemicals
F6559-6750-40mg
2-methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
2097937-04-5
40mg
$210.0 2023-09-08
Life Chemicals
F6559-6750-15mg
2-methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
2097937-04-5
15mg
$133.5 2023-09-08
Life Chemicals
F6559-6750-20mg
2-methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
2097937-04-5
20mg
$148.5 2023-09-08

Additional information on 2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Research Briefing on 2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine (CAS: 2097937-04-5)

In recent years, the compound 2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine (CAS: 2097937-04-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its pyrimidine and piperazine moieties, has shown promising potential as a modulator of various biological targets, particularly in the context of kinase inhibition and therapeutic applications. This briefing synthesizes the latest findings related to this compound, focusing on its synthesis, mechanism of action, and potential clinical applications.

The structural uniqueness of 2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine lies in its trifluoromethyl group and the presence of a piperazine linker, which enhances its binding affinity to specific protein kinases. Recent studies have highlighted its role as a selective inhibitor of the PI3K/AKT/mTOR pathway, a critical signaling cascade implicated in cancer progression and resistance to therapy. Preclinical data suggest that this compound exhibits potent anti-proliferative effects in various cancer cell lines, including those resistant to conventional treatments.

One of the most notable advancements in the research of this compound is its optimization for improved pharmacokinetic properties. Researchers have employed structure-activity relationship (SAR) studies to modify the pyrimidine core, resulting in derivatives with enhanced solubility and bioavailability. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that subtle alterations to the piperazine substituent significantly reduced off-target effects while maintaining high potency against the intended kinase targets.

In addition to its oncological applications, 2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has also been investigated for its potential in treating inflammatory and autoimmune disorders. Preliminary in vivo studies indicate that the compound can modulate cytokine production and immune cell activation, suggesting a broader therapeutic scope. However, further validation in clinical trials is necessary to confirm these findings and assess safety profiles.

The synthesis of this compound has also seen methodological improvements. Recent protocols emphasize greener chemistry approaches, such as catalytic hydrogenation and microwave-assisted reactions, to reduce environmental impact and increase yield. These advancements not only streamline production but also align with the pharmaceutical industry's growing emphasis on sustainable practices.

Despite its promise, challenges remain in the development of 2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine as a therapeutic agent. Issues such as metabolic stability, potential drug-drug interactions, and formulation optimization are areas of active investigation. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these hurdles and accelerate translational research.

In conclusion, 2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine represents a compelling candidate for further development in both oncology and immunology. Its multifaceted mechanism of action and adaptable chemical structure position it as a valuable tool for drug discovery. Future research should focus on advancing clinical trials and exploring combination therapies to maximize its therapeutic potential.

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd